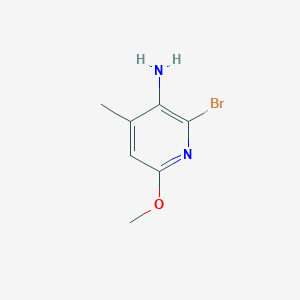

2-Bromo-6-methoxy-4-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJPRLODJVTPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601484 | |

| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135795-51-6 | |

| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-6-methoxy-4-methylpyridin-3-amine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound. We will delve into its core attributes, a validated synthetic protocol, its strategic application in the synthesis of targeted therapeutics, and essential safety and handling protocols.

This compound is a substituted pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic amine, and electron-modulating methoxy and methyl groups—provides a versatile scaffold for constructing complex molecular architectures, particularly within the realm of kinase inhibitor discovery.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 135795-51-6 [][2][3][4]. The structural and physical properties are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 135795-51-6 | [][4] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-Amino-2-bromo-6-methoxy-4-picoline, 2-Bromo-6-methoxy-4-methyl-3-pyridinamine | [] |

| Molecular Formula | C₇H₉BrN₂O | [][3] |

| Molecular Weight | 217.06 g/mol | [] |

| Density | 1.535 g/cm³ (predicted) | [] |

| Boiling Point | 316.96 °C at 760 mmHg (predicted) | [] |

| InChI Key | VNJPRLODJVTPCJ-UHFFFAOYSA-N | [] |

| SMILES | CC1=CC(=NC(=C1N)Br)OC | [] |

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The following protocol is a robust and validated pathway starting from commercially available 2-chloro-6-methoxy-4-methylpyridine.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-Chloro-6-methoxy-4-methylpyridine

-

Rationale: The initial step involves the regioselective introduction of a nitro group at the 3-position. The methoxy and methyl groups are ortho-para directing; however, the steric hindrance from the adjacent methyl group and the electronic influence of the pyridine nitrogen favor nitration at the C3 position.

-

To a stirred solution of fuming nitric acid (5.0 eq) cooled to 0°C, slowly add concentrated sulfuric acid (5.0 eq).

-

Maintain the temperature at 0°C and add 2-chloro-6-methoxy-4-methylpyridine (1.0 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxy-4-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation, being well-suited for substrates with sensitive functional groups.

-

Dissolve the crude 2-chloro-6-methoxy-4-methyl-3-nitropyridine (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid (qs).

-

Heat the mixture to reflux (approx. 78°C) for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature and neutralize by the slow addition of a saturated sodium hydroxide solution.

-

Filter the resulting tin salts and extract the filtrate with ethyl acetate (3 x volumes).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-chloro-6-methoxy-4-methylpyridin-3-amine.

Step 3: Bromination of the Aminopyridine

-

Rationale: The final step is the selective bromination at the C2 position. The activating amino group strongly directs electrophilic substitution to the ortho position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this purpose.

-

Dissolve 2-chloro-6-methoxy-4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours. The reaction progress can be monitored by LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket in many protein kinases.[5] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[6][7]

This compound is an exemplary building block for synthesizing kinase inhibitors. Its utility is rooted in its trifunctional nature:

-

The Amino Group (C3): Acts as a crucial hydrogen bond donor, anchoring the molecule into the kinase hinge region.

-

The Bromo Group (C2): Serves as a versatile chemical handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the attachment of various aryl or heteroaryl moieties. This is critical for exploring the solvent-exposed regions of the ATP pocket to enhance potency and selectivity.[7]

-

The Methoxy/Methyl Groups (C6/C4): These groups modulate the electronic properties and lipophilicity of the core, influencing pharmacokinetic properties like solubility and cell permeability.

Workflow: Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling

The following protocol outlines a generalized, yet fundamental, application of this building block in a Suzuki-Miyaura cross-coupling reaction to generate a library of potential kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify via column chromatography to yield the coupled product.

Caption: Use of the title compound in a Suzuki coupling reaction to form a kinase inhibitor core.

Safety, Handling, and Storage

As with any brominated aromatic amine, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is not widely published, data from structurally related compounds provide a strong basis for hazard assessment and handling procedures.[8][9]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Recommended Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

Sources

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 135795-51-6 Cas No. | 3-Amino-2-bromo-6-methoxy-4-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Strategic Synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine: A Technical Guide for Advanced Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a highly valuable substituted pyridine building block in modern medicinal chemistry. Recognizing its role as a key intermediate in the development of novel therapeutics, this document outlines a plausible and scientifically grounded multi-step synthesis. The proposed pathway is informed by established methodologies for the functionalization of pyridine rings, drawing upon analogous transformations found in the chemical literature. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a sought-after motif for designing molecules that interact with biological targets. The specific substitution pattern of this compound offers a versatile platform for further chemical modifications. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][3] The amino group at the 3-position provides a nucleophilic center and a site for amide bond formation, while the methoxy and methyl groups modulate the compound's lipophilicity, solubility, and metabolic stability. Consequently, this molecule represents a critical starting point for the synthesis of complex molecular architectures aimed at treating a range of diseases, including cancer and inflammatory conditions.[1][4]

Proposed Retrosynthetic Analysis and Strategy

A Plausible Multi-Step Synthetic Pathway

The following section details a proposed synthetic route, with each step supported by analogous reactions reported for similar pyridine derivatives.

Step 1: Nitration of 4-methylpyridine

The synthesis commences with the nitration of 4-methylpyridine. This electrophilic aromatic substitution introduces a nitro group, which will later be reduced to the desired amine.

Reaction:

Caption: Nitration of 4-methylpyridine.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add 4-methylpyridine, maintaining the temperature below 10 °C.

-

Add a mixture of concentrated sulfuric acid and nitric acid dropwise to the reaction mixture, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 3-nitro-4-methylpyridine.

Causality of Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is a standard condition for the nitration of aromatic rings. The methyl group at the 4-position is an ortho-, para-director; however, steric hindrance at the 3-position is less than at the 5-position, favoring the formation of the 3-nitro isomer.

Step 2: Reduction of the Nitro Group

The nitro group of 3-nitro-4-methylpyridine is then reduced to an amino group to yield 3-amino-4-methylpyridine.

Reaction:

Caption: Reduction of 3-nitro-4-methylpyridine.

Experimental Protocol:

-

Dissolve 3-nitro-4-methylpyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-4-methylpyridine.[5]

Alternative Protocol using Tin(II) Chloride:

-

Suspend 3-nitro-4-methylpyridine in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a basic pH is achieved.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-4-methylpyridine.

Causality of Experimental Choices: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction. The use of tin(II) chloride in acidic conditions is a classic and reliable alternative for this transformation.

Step 3: Bromination of the Pyridine Ring

The next step involves the selective bromination of 3-amino-4-methylpyridine at the 2-position. The amino group is a strong activating group and will direct the incoming electrophile.

Reaction:

Caption: Bromination of 3-amino-4-methylpyridine.

Experimental Protocol:

-

Dissolve 3-amino-4-methylpyridine in a suitable solvent like acetonitrile or dichloromethane.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-3-amino-4-methylpyridine.

Causality of Experimental Choices: The amino group at the 3-position is a powerful ortho-, para-director. In this case, it will direct bromination to the 2- and 6-positions. The use of a mild brominating agent like NBS allows for more controlled bromination, and by carefully controlling the stoichiometry, selective mono-bromination at the more sterically accessible 2-position can be favored.

Step 4: Methoxylation of the Pyridine Ring

The final step is the introduction of the methoxy group at the 6-position. This can be achieved through a nucleophilic aromatic substitution reaction.

Reaction:

Sources

2-Bromo-6-methoxy-4-methylpyridin-3-amine spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine

This technical guide provides a comprehensive analysis of the expected spectral data for this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for its unambiguous identification and the confirmation of its structural integrity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characterization of complex heterocyclic molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the pyridine ring that gives rise to a distinct and predictable spectroscopic fingerprint. The strategic placement of a bromine atom, a methoxy group, a methyl group, and an amine group dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic proton and the protons of the methyl, methoxy, and amine groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H5 (Aromatic) | ~ 6.5 - 7.0 | Singlet (s) | 1H | The precise shift is influenced by the surrounding substituents. |

| NH₂ (Amine) | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift and broadness can vary with concentration and solvent. |

| OCH₃ (Methoxy) | ~ 3.8 - 4.0 | Singlet (s) | 3H | Typically found in this region for methoxy groups on aromatic rings. |

| CH₃ (Methyl) | ~ 2.2 - 2.4 | Singlet (s) | 3H | Characteristic region for a methyl group attached to an aromatic ring. |

Causality in ¹H NMR:

-

The amine (NH₂) protons are expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The lone aromatic proton (H5) appears as a singlet because it has no adjacent protons to couple with.

-

The methoxy (OCH₃) and methyl (CH₃) protons also appear as singlets as they are not coupled to other protons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C6 (C-OCH₃) | ~ 160 - 165 | The oxygen atom strongly deshields this carbon, shifting it downfield. |

| C4 (C-CH₃) | ~ 145 - 150 | Attached to a methyl group and influenced by the amine. |

| C2 (C-Br) | ~ 105 - 110 | The bromine atom's electronegativity and heavy atom effect influence this shift. |

| C3 (C-NH₂) | ~ 135 - 140 | The nitrogen of the amine group influences this carbon's chemical shift. |

| C5 (CH) | ~ 110 - 115 | The only carbon attached to a hydrogen in the aromatic ring. |

| OCH₃ (Methoxy) | ~ 50 - 55 | Typical range for a methoxy carbon attached to an aromatic ring. |

| CH₃ (Methyl) | ~ 15 - 20 | Characteristic chemical shift for a methyl group on a pyridine ring. |

Experimental Workflow for NMR Spectroscopy:

Caption: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (C₇H₉BrN₂O), the expected molecular weight is approximately 216.0 g/mol for the ⁷⁹Br isotope and 218.0 g/mol for the ⁸¹Br isotope.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺) Peak: A characteristic doublet of peaks of nearly equal intensity will be observed at m/z 216 and 218, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the molecule.

-

Key Fragmentation Patterns:

-

Loss of a methyl radical (•CH₃): A peak at m/z 201/203 ([M-15]⁺).

-

Loss of a methoxy radical (•OCH₃): A peak at m/z 185/187 ([M-31]⁺).

-

Loss of bromine radical (•Br): A peak at m/z 137 ([M-79/81]⁺).

-

Data Presentation: Predicted MS Peaks

| m/z (Isotopic Pair) | Proposed Fragment | Significance |

| 216 / 218 | [C₇H₉BrN₂O]⁺ | Molecular Ion (M⁺) |

| 201 / 203 | [M - CH₃]⁺ | Loss of the methyl group |

| 185 / 187 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 137 | [M - Br]⁺ | Loss of the bromine atom |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | N-H (Amine) | Symmetric and Asymmetric Stretching |

| 2950 - 3100 | C-H (Aromatic) | Stretching |

| 2850 - 3000 | C-H (Aliphatic) | Stretching (CH₃ and OCH₃) |

| 1580 - 1650 | C=C and C=N (Aromatic Ring) | Ring Stretching |

| 1200 - 1300 | C-O (Ether) | Asymmetric Stretching |

| 1000 - 1100 | C-O (Ether) | Symmetric Stretching |

| 500 - 600 | C-Br | Stretching |

Logical Relationship of Spectral Data:

Caption: Interconnectivity of Spectroscopic Data for Structural Elucidation.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information that, when synthesized, leads to an unambiguous assignment of the molecule's structure. The predicted data in this guide serves as a benchmark for researchers working with this compound, ensuring high confidence in their experimental results.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

2-Bromo-6-methoxy-4-methylpyridin-3-amine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-6-methoxy-4-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound (CAS No. 2256060-57-6). In the absence of extensive published empirical data, this document establishes a theoretical solubility profile based on first principles of molecular structure and physicochemical properties. It further presents a detailed, field-proven experimental methodology for generating a robust, quantitative solubility profile essential for applications in pharmaceutical and chemical development. The protocols described herein are grounded in authoritative guidelines and are designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Such highly functionalized heterocyclic compounds are frequently utilized as building blocks in the development of novel pharmaceutical agents and agrochemicals.[1] An accurate understanding of a compound's solubility is a non-negotiable prerequisite for successful research and development, influencing everything from reaction kinetics and purification strategies to formulation design and ultimate bioavailability. Poor solubility can impede absorption, lead to unreliable data in biological assays, and present significant development challenges.[2]

This guide provides the theoretical foundation and practical instruction necessary to fully characterize the solubility of this specific molecule.

1.1. Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 2256060-57-6 | [3] |

| Molecular Formula | C₇H₉BrN₂O | [4] |

| Molecular Weight | 217.06 g/mol | [4] |

| Physical Form | Liquid | [3] |

| SMILES | COC1=NC(Br)=CC(C)=C1N | [5] |

Theoretical Solubility Profile: A Structure-Based Analysis

The principle of "like dissolves like" governs solubility, where a solute's dissolution is favored in solvents with similar intermolecular force characteristics. By dissecting the structure of this compound, we can predict its solubility behavior.

-

Pyridine Ring and Methoxy Group: The nitrogen atom in the pyridine ring and the oxygen in the methoxy group are capable of acting as hydrogen bond acceptors. The pyridine ring itself is aromatic and possesses aprotic polar characteristics, contributing to its miscibility with a wide range of solvents.[6]

-

Primary Amine (-NH₂): This is the most influential group for aqueous solubility. It can both donate and accept hydrogen bonds.[7] Crucially, it is a basic functional group. In acidic aqueous media, the amine will be protonated to form a cationic ammonium salt (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its solubility in water.[8] The water solubility of aromatic amines is therefore highly pH-dependent.[8][9]

-

Bromo, Methyl, and Aromatic Core: The bromine atom, the methyl group, and the hydrocarbon backbone of the pyridine ring are nonpolar and hydrophobic. These features will favor solubility in organic solvents of low to medium polarity and will work to decrease solubility in water.

Predicted Solubility Summary:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | pH 1-4 Buffers | High | The basic amine and pyridine nitrogen will be protonated, forming a highly polar and soluble salt.[8] |

| Aqueous (Neutral/Basic) | pH 7-10 Buffers, Water | Low to Very Low | The molecule exists in its neutral, less polar form. The hydrophobic character of the bromo- and methyl- groups will dominate.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | High to Moderate | The molecule can interact via hydrogen bonding, though solubility may be slightly lower than in polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to Low | Solubility will depend on the balance of polar and nonpolar characteristics. It is expected to be more soluble in dichloromethane and toluene than in highly nonpolar hexane. |

Experimental Determination of Thermodynamic Solubility

For drug development and regulatory purposes, the thermodynamic solubility is the most critical value. It represents the true equilibrium concentration of a solute in a solvent at saturation and is a key parameter in the Biopharmaceutics Classification System (BCS).[2][10][11] The "gold standard" for its determination is the Shake-Flask Method .[12][13]

This method involves adding an excess of the solid compound to a given solvent, agitating the mixture for an extended period to ensure equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the compound in the resulting saturated solution.[12][14]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

3.1. Rationale for Experimental Design

-

Choice of Method: The Shake-Flask method is selected over kinetic methods because it measures the true equilibrium state, which is less influenced by factors like solid-state form and dissolution rate, providing a more fundamental and relevant value for formulation and biopharmaceutics.[12][15]

-

pH Range: For aqueous solubility, FDA guidelines recommend testing over a pH range of 1.2 to 6.8, specifically including buffers at pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[11] Given the basic nature of the target compound, its lowest solubility is expected at higher pH values.

-

Equilibration Time: An incubation time of 24 to 48 hours is critical. Shorter times may only yield kinetic solubility values, which can be misleadingly high (in the case of supersaturation) or low (if equilibrium is not reached).[13][15]

-

Temperature Control: Solubility is temperature-dependent. Experiments should be conducted at a controlled temperature, typically 25°C (room temperature) or 37°C (physiological temperature).[11][13]

3.2. Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, requiring a minimum of three replicate determinations for each condition.[11]

A. Materials & Reagents

-

This compound (solid/liquid form)

-

Analytical balance

-

1.5-2.0 mL glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

-

HPLC or LC-MS system

-

Aqueous Buffers:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Simulated Intestinal Fluid, without enzymes)

-

-

Organic Solvents: DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene

B. Procedure

-

Sample Preparation: Accurately weigh approximately 2-5 mg of the compound into each of three replicate glass vials for each solvent condition. The key is to ensure an excess of solid remains after equilibrium is reached.[10]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent (buffer or organic) to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermomixer set to the desired temperature (e.g., 25°C) and agitation speed (e.g., 700-1000 rpm). Incubate for 24-48 hours.[10][13]

-

Phase Separation: After incubation, visually confirm that excess solid remains. Separate the solid and liquid phases.

-

Centrifugation Method: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

-

Filtration Method: Carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.45 µm filter. Rationale: This step is crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Analysis:

-

pH Measurement: For aqueous buffer experiments, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[11][14]

Analytical Quantification and Data Presentation

4.1. Analytical Method (HPLC-UV Example)

A reverse-phase HPLC method is typically suitable for quantifying compounds of this nature.

-

Column: C18, 2.6 µm, 100 Å (e.g., Kinetex or equivalent)[17]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Linear gradient from 5% to 95% B over 5 minutes.

-

Detection: UV-Vis Diode Array Detector (DAD), monitoring at the compound's λmax.

-

Calibration: Prepare a standard curve using known concentrations of the compound in a 1:1 mixture of Mobile Phase A and B.

4.2. Data Presentation

Quantitative results should be summarized in a clear, tabular format. The solubility should be reported in both mass/volume (µg/mL) and molar (µM) units.

| Solvent System | pH (Initial) | pH (Final) | Temp (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |

| 0.1 N HCl Buffer | 1.2 | TBD | 25 | To Be Determined | To Be Determined |

| Acetate Buffer | 4.5 | TBD | 25 | To Be Determined | To Be Determined |

| Phosphate Buffer | 6.8 | TBD | 25 | To Be Determined | To Be Determined |

| Phosphate Buffer | 7.4 | TBD | 25 | To Be Determined | To Be Determined |

| Methanol | N/A | N/A | 25 | To Be Determined | To Be Determined |

| Acetonitrile | N/A | N/A | 25 | To Be Determined | To Be Determined |

| DMSO | N/A | N/A | 25 | To Be Determined | To Be Determined |

Interpretation of the pH-Solubility Profile

The relationship between pH, the compound's acid dissociation constant (pKa), and solubility is fundamental for ionizable molecules. The amine group on the pyridine ring will have a specific pKa value.

Caption: Relationship between pH, ionization state, and aqueous solubility.

When the environmental pH is below the pKa of the amine group, the protonated (cationic) form will dominate, leading to significantly higher aqueous solubility. Conversely, at a pH above the pKa, the neutral (free base) form will be prevalent, resulting in lower aqueous solubility governed by the molecule's intrinsic hydrophobicity. Plotting solubility (on a log scale) versus pH will generate a characteristic profile that is invaluable for predicting oral absorption and guiding the development of formulations.

Conclusion

References

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2998-3004. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

U.S. Food and Drug Administration (FDA). (2017). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]

-

Zhu, D., Li, H., & Lee, L. S. (2005). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Toxicology and Chemistry, 24(7), 1634-1639. [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]

-

Takács-Novák, K., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]

-

Allery Chemistry. (2023). Amines - Lab Demonstration / solubility / basic character. YouTube. [Link]

-

U.S. Environmental Protection Agency (EPA). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Reusch, W. (n.d.). Basicity of Amines. Michigan State University Department of Chemistry. [Link]

-

ChemEurope.com. (n.d.). Pyridine. [Link]

-

PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-6-methylpyridine. [Link]

-

MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

LSU Scholarly Repository. (1983). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

-

National Institutes of Health (NIH). (2012). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]

-

Digital Commons@Georgia Southern. (2024). Amination of 2-Bromo-6-Methylaminopyridine. [Link]

-

Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

PubChem. (n.d.). 2-Bromo-3-[(3-methyl-2-pyridinyl)methoxy]pyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. evotec.com [evotec.com]

- 3. 6-bromo-2-methoxy-4-methylpyridin-3-amine | 2256060-57-6 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. 2256060-57-6|6-Bromo-2-methoxy-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 6. Pyridine [chemeurope.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. Chapter 22 notes [web.pdx.edu]

- 9. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. fda.gov [fda.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scielo.br [scielo.br]

- 14. fda.gov [fda.gov]

- 15. enamine.net [enamine.net]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

2-Bromo-6-methoxy-4-methylpyridin-3-amine: A Versatile Scaffold for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-bromo-6-methoxy-4-methylpyridin-3-amine, a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique arrangement of reactive sites—a nucleophilic amine, a readily displaceable bromide, and electronically significant methoxy and methyl groups—offers a powerful platform for constructing complex molecular architectures, particularly in the realm of medicinal chemistry. We will explore its core reactivity, provide detailed protocols for key transformations, and discuss its strategic application in the synthesis of biologically active agents.

Core Chemical Properties and Strategic Value

This compound is a substituted pyridine, a heterocyclic motif frequently found in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The specific functional groups on this building block offer distinct and orthogonal chemical handles for synthetic diversification.

-

The 2-Bromo Group: This is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Its position ortho to the amine and para to the methyl group influences its electronic properties and reactivity.

-

The 3-Amino Group: This nucleophilic center is a key site for amidation, alkylation, and the construction of fused heterocyclic systems. Its proximity to the bulky bromine atom can influence its steric accessibility.

-

The 6-Methoxy Group: This electron-donating group modulates the overall electron density of the pyridine ring, impacting the reactivity of the other substituents. It can also serve as a handle for late-stage functionalization via ether cleavage.

-

The 4-Methyl Group: This group provides a site for potential functionalization and influences the steric and electronic environment of the pyridine ring.

The strategic value of this building block lies in the ability to selectively address these functional groups in a controlled sequence, enabling the rapid assembly of a library of analogs from a common core.

Fundamental Reactivity: A Focus on Cross-Coupling

The 2-bromo substituent is the most versatile handle for elaboration, with palladium-catalyzed cross-coupling reactions being the most prominent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond at the 2-position of the pyridine ring, a common strategy for introducing aryl, heteroaryl, or alkyl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Vessel Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inerting: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of a C-N bond, providing access to a wide range of 2-amino-substituted pyridines. This reaction is crucial for introducing secondary or tertiary amine functionalities, which are prevalent in many kinase inhibitors.

| Parameter | Consideration | Typical Conditions |

| Catalyst/Ligand | The choice of palladium precatalyst and phosphine ligand is paramount. Sterically hindered, electron-rich ligands often give the best results. | Pd₂(dba)₃ with Xantphos or RuPhos |

| Base | A non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS/LiHMDS) or cesium carbonate are common choices. | NaHMDS, Cs₂CO₃, or K₃PO₄ |

| Solvent | Anhydrous, aprotic solvents are necessary. | Toluene, Dioxane, or THF |

| Temperature | Reactions are typically run at elevated temperatures. | 80-120 °C |

Derivatization of the 3-Amino Group

The 3-amino group serves as a versatile nucleophile for further functionalization, most commonly through acylation or sulfonylation to form amides and sulfonamides, respectively.

Caption: General workflow for the acylation of a pyridin-3-amine.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add a base such as triethylamine (TEA) or pyridine (1.5 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of the starting material by TLC.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Application in Medicinal Chemistry: A Hypothetical Case Study

The structural motif derived from this building block is found in numerous kinase inhibitors. For instance, the 2-anilino-3-aminopyridine core is a known hinge-binding motif for many protein kinases. By applying the reactions discussed, one can envision a synthetic route to a potential kinase inhibitor.

Caption: A sequential cross-coupling and amidation strategy.

This two-step sequence demonstrates the modularity afforded by the building block. The R¹ group, installed via Suzuki coupling, can be varied to probe interactions in one part of a kinase active site, while the R² group, installed via acylation, can be modified to target a different region. This parallel synthesis approach is highly valuable in lead optimization campaigns.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, high-value molecules. Its orthogonally addressable functional groups enable a wide range of chemical transformations, including robust palladium-catalyzed cross-coupling reactions and standard nucleophilic derivatizations. The ability to sequentially and selectively modify the pyridine core makes this reagent an invaluable tool for medicinal chemists and researchers in drug discovery, facilitating the rapid exploration of chemical space and the development of novel therapeutic agents.

References

Note: As "this compound" is a specialized chemical, direct literature may be sparse. The references provided are to authoritative sources on the key reactions described, which are broadly applicable to this class of compounds.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

An In-depth Technical Guide to 2-Bromo-6-methoxy-4-methylpyridin-3-amine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. Given the limited publicly available data on this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights into its synthesis, potential properties, and applications.

Introduction and Compound Identification

This compound is a polysubstituted pyridine with the Chemical Abstracts Service (CAS) number 135795-51-6 .[1][][3] Its structure features a pyridine ring functionalized with a bromine atom, a methoxy group, a methyl group, and an amine group. This combination of functional groups makes it a potentially versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The strategic placement of these substituents can influence the molecule's reactivity and biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 135795-51-6[1][][3] |

| Molecular Formula | C₇H₉BrN₂O[] |

| Molecular Weight | 217.06 g/mol [] |

| InChI Key | VNJPRLODJVTPCJ-UHFFFAOYSA-N[] |

| SMILES | CC1=CC(=NC(=C1N)Br)OC[] |

Proposed Synthesis Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed by introducing the bromine and amine functionalities onto a pre-existing 6-methoxy-4-methylpyridine core. The following diagram illustrates a potential forward synthesis:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, step-by-step methodology based on analogous transformations found in the literature for similar pyridine derivatives.[4][5]

Step 1: Synthesis of 2,6-dichloro-4-methylpyridine

-

To a stirred solution of 6-hydroxy-4-methylpyridin-2(1H)-one, add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,6-dichloro-4-methylpyridine.

Step 2: Synthesis of 2-chloro-6-methoxy-4-methylpyridine

-

Dissolve 2,6-dichloro-4-methylpyridine in anhydrous methanol.

-

Add a solution of sodium methoxide (NaOMe) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-chloro-6-methoxy-4-methylpyridine.

Step 3: Synthesis of 2-chloro-6-methoxy-4-methyl-3-nitropyridine

-

To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add 2-chloro-6-methoxy-4-methylpyridine slowly, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2-chloro-6-methoxy-4-methyl-3-nitropyridine.

Step 4: Synthesis of 6-methoxy-4-methylpyridin-3-amine

-

To a solution of 2-chloro-6-methoxy-4-methyl-3-nitropyridine in ethanol and water, add iron powder and ammonium chloride.[6]

-

Heat the mixture to 60-70 °C and stir for 5-6 hours.

-

Filter the hot reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 6-methoxy-4-methylpyridin-3-amine.

Step 5: Synthesis of this compound

-

Dissolve 6-methoxy-4-methylpyridin-3-amine in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the final product.

Physicochemical Properties and Spectroscopic Analysis

While experimental data for this compound is scarce, we can predict its key physicochemical properties and spectroscopic features based on its structure and data from analogous compounds.[7][8][9]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | ~317 °C at 760 mmHg[] |

| Density | ~1.54 g/cm³[] |

| Appearance | Likely a solid at room temperature |

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts will be influenced by the electronic effects of the various substituents on the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine atom is expected to be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Br stretching (in the fingerprint region).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 peak pattern.

Caption: A typical analytical workflow for the characterization of the title compound.

Potential Applications in Research and Development

Substituted aminopyridines are a well-established class of compounds with a wide range of applications in medicinal chemistry and materials science.[10] The unique combination of functional groups in this compound suggests its potential as a key intermediate in the synthesis of more complex molecules with desired biological activities.

-

Pharmaceutical Drug Discovery: The pyridine scaffold is a common feature in many approved drugs. The amine and bromo substituents on this molecule provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, to generate libraries of compounds for screening against various therapeutic targets.

-

Agrochemical Development: Similar to its applications in pharmaceuticals, this compound could serve as a building block for novel herbicides, insecticides, and fungicides.

-

Materials Science: The pyridine nitrogen can act as a ligand for metal coordination, opening possibilities for the development of new catalysts, sensors, and functional materials.

Conclusion

This compound is a substituted pyridine with significant potential as a versatile intermediate in organic synthesis. While direct and extensive research on this specific molecule is limited, this guide has provided a comprehensive overview based on its confirmed identity, a plausible synthetic pathway derived from analogous compounds, predicted physicochemical and spectroscopic properties, and potential applications. It is the author's hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this promising compound.

References

-

Scope of the reaction with various substituted 2‐aminopyridines. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Powers, D. G., & Ritter, T. (2014). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

-

Reed, J. N., & Snieckus, V. (1984). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 49(26), 5104–5109. [Link]

-

Aryl‐substituted 2‐aminopyridines and the target compounds 3. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wang, X., et al. (2015). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters, 17(15), 3786–3789. [Link]

-

2-Amino-3-bromo-6-methylpyridine | C6H7BrN2 | CID 2734416 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).

-

Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Digital Commons@Georgia Southern. (n.d.). Retrieved January 14, 2026, from [Link]

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).

Sources

- 1. arctomsci.com [arctomsci.com]

- 3. 135795-51-6 Cas No. | 3-Amino-2-bromo-6-methoxy-4-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-6-methoxy-4-methylpyridin-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Bromo-6-methoxy-4-methylpyridin-3-amine (CAS No: 135795-51-6), a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and materials science.[1] For professionals in drug development and chemical synthesis, a thorough understanding of a compound's characteristics is paramount for reaction optimization, quality control, and prediction of its behavior in biological systems. This document outlines the core molecular properties, presents a multi-technique approach for spectroscopic characterization, details protocols for purity assessment, and summarizes critical safety and handling information. The methodologies described herein are designed to establish a self-validating system for the unambiguous identification and quality assessment of this compound.

Molecular Structure and Core Properties

The functionality and reactivity of this compound are dictated by the unique electronic interplay of its substituents on the pyridine core. The electron-donating amine and methoxy groups, the weakly donating methyl group, and the electron-withdrawing bromo group create a distinct electronic environment that influences its chemical behavior and spectroscopic signature.

Table 1: Core Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 135795-51-6 | [1] |

| Alternate CAS No. | 2256060-57-6 | |

| Molecular Formula | C₇H₉BrN₂O | |

| Molecular Weight | 217.06 g/mol | Calculated |

| InChI Key | LEIQJZFQJIRZSC-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=C(C(=N1)Br)N)OC | - |

| Physical Form | Liquid | |

Foundational Physicochemical Data

While extensive experimental data for this specific molecule is not broadly published, we can infer expected properties from closely related analogues. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

Table 2: Physical and Chemical Properties

| Property | Expected Value / Comments | Rationale / Causality |

|---|---|---|

| Melting Point | Not widely available. Related compounds like 6-Amino-3-bromo-2-methylpyridine melt at 76.5-85.5 °C.[2] The liquid state at room temperature suggests a lower melting point. | The melting point is influenced by crystal packing and intermolecular forces. The substitution pattern here may disrupt efficient packing compared to simpler analogues. |

| Boiling Point | High boiling point, likely >200 °C at atmospheric pressure. Related, less functionalized compounds like 2-Bromo-6-methoxypyridine boil at 206 °C. | The presence of the polar amine group allows for hydrogen bonding, significantly increasing the energy required to transition to the gas phase compared to non-aminated analogues. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | The aromatic and alkyl components favor solubility in organic media, while the polar amine and methoxy groups provide some affinity for polar solvents. The overall molecule remains largely non-polar. |

| pKa | The basicity of the pyridine nitrogen will be significantly reduced by the electron-withdrawing bromo group. The exocyclic amine (pKa ~4-5) is expected to be the most basic nitrogen center. | Understanding the pKa is crucial for developing extraction-based purification methods (acid-base extractions) and for predicting the compound's charge state at physiological pH. |

Spectroscopic Characterization: A Multi-Technique Workflow

Unambiguous structural confirmation and purity assessment require an integrated approach combining several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating characterization package.[3]

Caption: Integrated workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint for this compound.

-

Expertise & Causality: The chemical shifts are predicted based on the electronic environment of each nucleus. The electron-withdrawing bromine atom and pyridine nitrogen will shift nearby protons and carbons downfield (to a higher ppm value), while the electron-donating methoxy, amino, and methyl groups will cause upfield shifts. Two-dimensional (2D) NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are essential for unambiguously assigning these signals, especially in complex aromatic systems.[3]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)

| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| -CH₃ (at C4) | ~2.2-2.4, singlet | ~18-22 | Typical range for a methyl group on an aromatic ring. |

| -OCH₃ (at C6) | ~3.8-4.0, singlet | ~53-56 | Characteristic shift for a methoxy group on an electron-deficient pyridine ring. |

| -NH₂ (at C3) | ~4.5-5.5, broad singlet | - | Broad signal due to quadrupole broadening and exchange; shift is concentration-dependent. |

| H5 (aromatic) | ~6.5-6.7, singlet | ~105-110 | This proton is shielded by the adjacent methyl and methoxy groups. |

| C2 | - | ~135-140 | Carbon directly attached to bromine is significantly deshielded. |

| C3 | - | ~125-130 | Carbon bearing the amine group. |

| C4 | - | ~145-150 | Carbon attached to the methyl group. |

| C5 | - | ~105-110 | Carbon attached to H5. |

| C6 | - | ~155-160 | Carbon attached to the electronegative oxygen of the methoxy group is highly deshielded. |

-

Sample Preparation: Accurately weigh 15-25 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[4]

-

Instrument Setup: Use an NMR spectrometer operating at 400 MHz or higher. Tune and shim the probe to the CDCl₃ lock signal.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR Acquisition (if required): Perform standard COSY, HSQC, and HMBC experiments to confirm signal assignments.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[5]

-

Expertise & Causality: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. For this compound, the N-H bonds of the primary amine will produce characteristic stretches, distinguishing it from secondary or tertiary amines.[6] The C-O bond of the methoxy group and the C-Br bond will also have distinct signals.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Scissoring (Bending) | 1590 - 1650 | Medium-Strong |

| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 | Medium-Strong |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium |

| Methoxy Group | C-O Stretch | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Strong |

| Bromoalkane | C-Br Stretch | 500 - 650 | Medium-Strong |

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum to subtract atmospheric interference (CO₂, H₂O).

-

Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the key absorption peaks. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the compound's molecular weight and elemental composition.

-

Expertise & Causality: When analyzed by MS, the molecule is ionized and fragmented. The molecular ion peak (M⁺) directly corresponds to the molecular weight. A key feature for this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2) and any bromine-containing fragments, providing definitive evidence for the presence of a single bromine atom.[4]

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

| Ion | Expected m/z | Comments |

|---|---|---|

| [M]⁺ | 216 | Corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | 218 | Corresponding to the ⁸¹Br isotope. The intensity should be nearly identical to the m/z 216 peak. |

| [M-CH₃]⁺ | 201 / 203 | Loss of a methyl radical from the methoxy or methyl group. |

| [M-Br]⁺ | 137 | Loss of a bromine radical, a common fragmentation pathway. |

-

Sample Preparation: Prepare a dilute solution (~100 ppm or 0.1 mg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[7]

-

GC Method Setup:

-

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).[7]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures separation from solvent and any potential impurities.[7]

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection and Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak corresponding to the compound. The mass spectrum associated with this peak can then be extracted and analyzed for the molecular ion and fragmentation pattern.

Safety, Handling, and Storage

Proper handling of any chemical intermediate is crucial for researcher safety. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar pyridines provides a strong basis for hazard assessment.

-

GHS Hazard Classification (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[9]

-

Handling: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

-

First Aid:

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]

-

-

Storage:

Conclusion

This compound is a multifaceted chemical entity whose properties are defined by its unique substitution pattern. This guide has established a framework for its comprehensive characterization, moving from foundational properties to an in-depth, multi-technique spectroscopic and chromatographic analysis. The provided protocols and predicted data serve as a robust baseline for researchers, enabling confident structural validation, purity assessment, and safe handling. Adherence to this integrated analytical workflow ensures the quality and integrity of this valuable building block in the demanding fields of pharmaceutical and chemical research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 2-Bromo-6-methylpyridin-4-amine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Retrieved from [Link]

-

Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Bromo-6-Methyl Pyridine. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 6-Amino-3-bromo-2-methylpyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-6-bromo-3-methoxypyridine | C6H7BrN2O | CID 57562906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methoxy-4-methylpyridin-3-amine

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity for constructing biologically active molecules.[2] The ability to couple a wide array of amines with aryl and heteroaryl halides under relatively mild conditions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a highly functionalized and electron-rich pyridine derivative. The presence of multiple substituents on the pyridine ring, including an amino group, a methoxy group, and a methyl group, presents unique challenges and considerations for achieving high yields and selectivity. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical, field-proven protocols.

Mechanistic Rationale: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]

The generally accepted catalytic cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. The electron-rich nature of the pyridine substrate can influence the rate of this step.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst and completing the cycle. The steric and electronic properties of the phosphine ligand are critical in facilitating this step.[4]

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Reagent Selection and Rationale